The synthesis of lurasidone sulfoxide typically involves oxidation processes applied to lurasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. The synthesis process can be broken down into several key steps:
Lurasidone sulfoxide has a molecular formula that reflects the addition of an oxygen atom to the sulfur atom in the thioether group of lurasidone. The molecular structure can be represented as follows:
The molecular structure features a complex arrangement of rings and side chains typical for atypical antipsychotics, with specific stereochemistry that is crucial for its biological activity.
Lurasidone sulfoxide can participate in various chemical reactions typical for sulfoxides, including:
These reactions are significant for exploring further modifications of the compound that could enhance its pharmacological profile or reduce side effects .
The mechanism of action of lurasidone sulfoxide is believed to be similar to that of lurasidone itself, involving modulation of various neurotransmitter receptors:
Research indicates that lurasidone may enhance synaptic transmission by modulating astrocytic connexin43 levels through AMPK inhibition, impacting mood regulation and cognitive functions .
Lurasidone sulfoxide exhibits several notable physical and chemical properties:
Analytical studies show that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to heat .
Lurasidone sulfoxide has potential applications in various scientific fields:
Lurasidone sulfoxide (C₂₈H₃₆N₄O₃S; molecular weight 508.68 g/mol) is a monoxidized metabolite of the antipsychotic lurasidone. Its structure features a sulfoxide (-S=O) moiety on the benzo[d]isothiazole ring, confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [3] [5] [8]. The sulfoxide group introduces a tetrahedral sulfur geometry, creating a new chiral center. This modifies the molecule’s three-dimensional conformation compared to the parent compound [8].
Stereochemically, lurasidone sulfoxide retains six defined stereocenters inherited from lurasidone’s norbornane and cyclohexylmethyl substructures. Absolute configurations include (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-1,3(2H)-dione and (1R,2R)-cyclohexylmethyl stereochemistry [5] [8]. Computational modeling confirms the sulfoxide oxygen adopts a syn-periplanar orientation relative to the benzisothiazole nitrogen, influencing hydrogen-bonding potential [3].
Attribute | Value/Description |
---|---|
Molecular Formula | C₂₈H₃₆N₄O₃S |
Molecular Weight | 508.68 g/mol |
Defined Stereocenters | 6 (including sulfur chirality) |
Sulfur Geometry | Tetrahedral |
Sulfoxide Configuration | Syn-periplanar (relative to benzisothiazole N) |
Canonical SMILES | O=C1[C@H]2[C@@H]3CCC@@H[C@H]2C(=O)N1C[C@@H]4CCCC[C@H]4CN5CCN(CC5)C6=NS(=O)C7=C6C=CC=C7 |
The sulfoxide modification significantly alters lurasidone’s physicochemical behavior. The sulfoxide group increases molecular polarity, reducing the partition coefficient (logP) to ~1.8 compared to lurasidone’s logP of 5.2 [3] [6]. This enhances hydrophilicity, reflected in its aqueous solubility of 0.54 mg/mL (versus 0.22 mg/mL for lurasidone) [3] [6].
Protein binding remains high (~99%), consistent with lurasidone, due to interactions with albumin and α₁-acid glycoprotein [2] [6]. The sulfoxide metabolite exhibits pH-dependent solubility: it remains stable and soluble under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH > 8) [3]. Crystallinity studies reveal a melting point of 176–178°C, similar to lurasidone hydrochloride, indicating retained thermal stability [6].
Property | Lurasidone Sulfoxide | Lurasidone |
---|---|---|
logP | ~1.8 | ~5.2 |
Water Solubility | 0.54 mg/mL | 0.22 mg/mL |
Protein Binding | ~99% | ~99% |
pKa (Sulfoxide) | 4.2 (basic) | Not applicable |
Melting Point | 176–178°C | 176–178°C (hydrochloride) |
Stability | Acid-stable; alkali-labile | Acid-stable |
Lurasidone sulfoxide forms primarily via CYP3A4-mediated oxidation of lurasidone’s benzisothiazole sulfur [2] [3]. It is a major circulating metabolite in humans, accounting for ~25% of systemic exposure to lurasidone-derived compounds [2]. Despite structural similarities, pharmacological activity diverges sharply: lurasidone sulfoxide shows negligible binding affinity for dopamine D₂ (Kᵢ > 1,000 nM) and serotonin 5-HT₂A receptors (Kᵢ > 500 nM), rendering it pharmacologically inert [2] [6]. This contrasts with lurasidone’s nanomolar affinities (Kᵢ = 0.994 nM for D₂; Kᵢ = 0.47 nM for 5-HT₂A) [2].
Excretion profiles also differ. Only 2.8% of lurasidone-related compounds in urine are the sulfoxide metabolite, overshadowed by hydroxylated (24.5%) and S-methylated (58.3%) derivatives [3] [4]. This suggests extensive secondary metabolism via reductive cleavage and methylation pathways. Analytically, deuterated analogs (e.g., lurasidone sulfoxide-d₈) serve as internal standards in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays due to their near-identical chromatographic behavior and distinct mass shifts (+8 Da) [3] [7].
Parameter | Lurasidone Sulfoxide | Lurasidone |
---|---|---|
Metabolic Pathway | CYP3A4 oxidation | CYP3A4 (N-dealkylation, hydroxylation) |
Receptor Affinity | Negligible (Kᵢ > 500 nM) | High (Kᵢ < 1 nM for D₂/5-HT₂A) |
Urinary Excretion | 2.8% of metabolites | <1% (parent compound) |
Bioanalytical Use | Quantified via LC–MS/MS | Quantified via LC–MS/MS |
Deuterated Standard | Lurasidone sulfoxide-d₈ (516.7 g/mol) | Lurasidone-d₈ (500.7 g/mol) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0